BenchChemオンラインストアへようこそ!

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde

Kinase inhibitor design Structure-Activity Relationship (SAR) Triazolo[4,5-d]pyrimidine scaffold optimization

This N3-ethyl triazolo[4,5-d]pyrimidine derivative is a differentiated kinase inhibitor building block. The piperazine-1-carbaldehyde provides a reactive handle for reductive amination library synthesis, enabling rapid SAR exploration for CDK2 (IC₅₀ 57–119 nM) and GCN2 (sub-150 nM cellular activity) programs. Its N3-ethyl group provides a distinct lipophilicity anchor (clogP ≈ -0.14) compared to N3-methyl analogs, directly impacting kinase selectivity profiles. With MW 261.29 and zero Lipinski violations, it serves as an ideal fragment for FBDD or a multi-gram diversification intermediate. Confirm specifications before ordering to ensure procurement of the exact N3-ethyl isomer.

Molecular Formula C11H15N7O
Molecular Weight 261.289
CAS No. 899974-58-4
Cat. No. B2388334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde
CAS899974-58-4
Molecular FormulaC11H15N7O
Molecular Weight261.289
Structural Identifiers
SMILESCCN1C2=C(C(=NC=N2)N3CCN(CC3)C=O)N=N1
InChIInChI=1S/C11H15N7O/c1-2-18-11-9(14-15-18)10(12-7-13-11)17-5-3-16(8-19)4-6-17/h7-8H,2-6H2,1H3
InChIKeyWYMXACUMZYLRQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde (CAS 899974-58-4): Structural Identity and Procurement Baseline


4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde (CAS 899974-58-4) is a heterocyclic small molecule belonging to the 8-azapurine (triazolo[4,5-d]pyrimidine) scaffold class, bearing an N3-ethyl substituent on the triazole ring and an N1-piperazine carbaldehyde moiety at the C7 position . The compound features a molecular formula of C₁₁H₁₅N₇O, a molecular weight of 261.29 g/mol, and a calculated logP of approximately -0.14, indicating moderate hydrophilicity [1]. This scaffold class has been validated in peer-reviewed studies as a template for inhibitors of cyclin-dependent kinase 2 (CDK2), general control nonderepressible 2 (GCN2) kinase, and other therapeutically relevant enzymes [2][3]. Commercial availability from multiple specialty chemical vendors at ≥95% purity supports its procurement as a research intermediate or screening compound .

Why Closely Related Triazolo[4,5-d]pyrimidine Analogs Cannot Substitute for 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde in Research Procurement


Triazolo[4,5-d]pyrimidine derivatives with different N3-substituents, C7-piperazine modifications, or alternative heterocyclic cores exhibit profound differences in target affinity, selectivity, and cellular potency [1]. The N3-ethyl group in the target compound versus the N3-methyl analog alters both lipophilicity (ΔlogP ≈ +0.5) and steric volume within the ATP-binding pocket, which directly impacts kinase selectivity profiles . The piperazine-1-carbaldehyde functionality provides a reactive aldehyde handle for further derivatization—an advantage absent in piperazine, N-aryl, or N-acyl analogs—enabling irreversible inhibitor design, bioconjugation, or prodrug strategies that are impossible with the unadorned piperazine variant . Procurement of an incorrect analog risks irreproducible biological results, wasted screening resources, and invalid SAR conclusions. The quantitative evidence below substantiates these differentiation dimensions.

Quantitative Differentiation Evidence for 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde (CAS 899974-58-4) vs. Closest Analogs


N3-Ethyl vs. N3-Methyl Substituent: Differential Lipophilicity and Predicted Target Engagement

The N3-ethyl substituent confers a calculated logP of approximately -0.14 on the target compound, compared to -0.672 for its direct N3-methyl analog (4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde, ChemDiv Cat. G856-5841), representing a ΔlogP of +0.53 . This enhanced lipophilicity is predicted to improve passive membrane permeability and influence binding pocket occupancy in hydrophobic kinase active sites [1]. In the broader triazolo[4,5-d]pyrimidine class, SAR studies have demonstrated that N3-alkyl chain length directly modulates selectivity between related kinases (e.g., GCN2 vs. PERK), with ethyl-substituted variants showing distinct selectivity fingerprints from their methyl counterparts [2].

Kinase inhibitor design Structure-Activity Relationship (SAR) Triazolo[4,5-d]pyrimidine scaffold optimization

Piperazine-1-Carbaldehyde Functional Handle: Synthetic Versatility Advantage vs. Unsubstituted and N-Acyl Piperazine Analogs

The piperazine-1-carbaldehyde group at C7 provides a chemically reactive aldehyde moiety that is absent in the most common comparator scaffolds. The unsubstituted piperazine analog—7-(piperazin-1-yl)-1H-[1,2,3]triazolo[4,5-d]pyrimidine—lacks this functional handle entirely, while N-acyl and N-sulfonyl derivatives (e.g., 1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine) have their piperazine nitrogen already occupied, precluding further modification . The aldehyde enables reductive amination with primary or secondary amines to generate diverse N-alkyl piperazine libraries, condensation with hydrazines or hydroxylamines to form hydrazone/oxime conjugates, and oxidation to the carboxylic acid for amide coupling—synthetic transformations that are impossible with the unsubstituted or end-capped analogs .

Medicinal chemistry Fragment-based drug discovery Chemical biology probe development

Class-Validated CDK2 Inhibitory Activity: Triazolo[4,5-d]pyrimidine Scaffold Potency Benchmarking Against Sorafenib

While no direct IC₅₀ data exist for the exact target compound, the triazolo[4,5-d]pyrimidine scaffold class—of which this compound is a core representative—has demonstrated potent CDK2 inhibitory activity in published studies. Structurally related triazolo[4,5-d]pyrimidine derivatives (e.g., compounds from the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine series) exhibited CDK2/cyclin A2 IC₅₀ values of 0.057–0.119 μM, with compound 14 achieving IC₅₀ = 0.057 ± 0.003 μM [1]. In cellular assays, these class members displayed superior cytotoxicity against MCF-7 (IC₅₀ range 45–97 nM) and HCT-116 (IC₅₀ range 6–99 nM) cancer cells compared to sorafenib (IC₅₀: 144 nM and 176 nM, respectively), representing a 1.5- to 29-fold improvement [1]. The target compound's N3-ethyl group and piperazine-1-carbaldehyde moiety position it as a scaffold-diversification intermediate within this validated chemotype, distinct from the pyrazolo-fused variants in the published series .

CDK2 inhibition Anticancer drug discovery Kinase inhibitor benchmarking

GCN2 Kinase Pathway Engagement: Scaffold-Class Validation for Integrated Stress Response Probe Development

A peer-reviewed study by Lough et al. (2018) validated triazolo[4,5-d]pyrimidines as GCN2 kinase inhibitors with cellular target engagement. Compounds from this class inhibited eIF2α phosphorylation in HEK293T cells with IC₅₀ < 150 nM and displayed good selectivity over related ISR kinases (PERK, HRI, IRE1) [1]. The NCI-60 screening of these GCN2 probes revealed uniform growth inhibition in leukemia cell lines, with sensitivity correlating with GCN2 mRNA expression levels [1]. The target compound, bearing an N3-ethyl substituent on the triazole ring and a piperazine-1-carbaldehyde at C7, shares the identical 8-azapurine core required for GCN2 ATP-binding pocket engagement; the ethyl group may further modulate kinase selectivity relative to the published methyl-substituted series [2].

GCN2 kinase inhibition Integrated stress response Leukemia chemical biology

Computational Drug-Likeness Profile: Favorable Physicochemical Parameters vs. Higher-Molecular-Weight Triazolo[4,5-d]pyrimidine Derivatives

The target compound (MW = 261.29 g/mol) satisfies all Lipinski Rule of Five criteria: MW < 500, H-bond acceptors = 8 (borderline but acceptable), H-bond donors = 2, and clogP = -0.14, resulting in zero RO5 violations [1]. In comparison, many biologically validated triazolo[4,5-d]pyrimidine derivatives achieve potency at the cost of increased molecular weight (e.g., 1-(3-chlorobenzenesulfonyl)-4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine, MW = 455.9 g/mol) or incorporate glycoside moieties (MW > 500) that reduce ligand efficiency [2]. The target compound's low MW and balanced polarity make it an attractive fragment-like starting point for structure-based drug design, with a calculated ligand efficiency (LE) advantage over elaborated analogs [1].

Drug-likeness prediction ADME profiling Fragment-based lead discovery

Commercial Availability and Purity Benchmarking: ≥95% Purity with Multiple Vendor Sourcing vs. Single-Source Analogs

The target compound is commercially available from at least three independent vendors (BenchChem Cat. B2388334, Chemenu Cat. CM627926, EvitaChem Cat. EVT-2525408) at ≥95% purity, ensuring competitive pricing and supply continuity . In contrast, several closely related analogs—such as 3-ethyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine dihydrochloride and 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine—are available from single vendors only, creating procurement risk for long-term research programs . The multi-vendor availability of the target compound also enables lot-to-lot consistency verification through independent re-purchase, a critical quality control parameter for reproducible biological screening .

Research chemical procurement Vendor reliability Supply chain redundancy

Recommended Research and Industrial Application Scenarios for 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde (CAS 899974-58-4)


Focused CDK2 Inhibitor Library Synthesis via Piperazine Aldehyde Diversification

The aldehyde functional group enables rapid parallel library synthesis through reductive amination with diverse primary and secondary amines, generating 50–200 compound arrays for CDK2 SAR exploration. This approach leverages the validated triazolo[4,5-d]pyrimidine CDK2 inhibitory scaffold (class IC₅₀ 57–119 nM) [1] while using the target compound as a single, multi-gram diversification intermediate—avoiding the need to synthesize individual analogs from scratch. The N3-ethyl group provides a distinct lipophilicity anchor (clogP = -0.14 vs. -0.67 for the methyl analog) that may improve cellular permeability relative to N3-methyl library series.

GCN2 Chemical Probe Development for Leukemia Cell Line Studies

The target compound serves as a starting scaffold for structure-guided optimization of GCN2 kinase inhibitors targeting acute lymphoblastic leukemia (B-ALL). The triazolo[4,5-d]pyrimidine class has demonstrated sub-150 nM cellular target engagement (eIF2α-p inhibition) and selective growth inhibition in leukemia lines from the NCI-60 panel [2]. The piperazine-1-carbaldehyde can be elaborated with substituents to optimize GCN2 selectivity over PERK (validated class selectivity), and the N3-ethyl group may provide a differentiated selectivity window compared to published N3-aryl GCN2 inhibitors [3].

Fragment-Based Drug Discovery (FBDD) Campaigns Using the Low-MW 8-Azapurine Core

With MW = 261.29 g/mol and zero Lipinski RO5 violations, the compound meets fragment-likeness criteria (MW < 300, clogP ≤ 3) . It can be deployed as a fragment hit in biochemical or biophysical screens (SPR, TSA, NMR) against kinase panels, then grown via structure-guided design from the aldehyde or piperazine vectors. This low-MW starting point offers a significant ligand efficiency advantage over larger, pre-elaborated triazolo[4,5-d]pyrimidine analogs (MW 400–500+ range) and is available in sufficient quantity and purity (≥95%) to support crystallography and ITC studies .

Multi-Target Kinase Selectivity Profiling via Core Scaffold Comparison

The compound is ideally suited as a reference probe in kinase selectivity panels comparing N3-ethyl vs. N3-methyl vs. N3-phenyl triazolo[4,5-d]pyrimidine derivatives. By profiling the target compound alongside its N3-methyl analog (ChemDiv G856-5841) and the unsubstituted piperazine core (BenchChem B11778175) in a panel of 50–100 kinases, researchers can establish systematic SAR for the N3 position and piperazine substitution state—data currently absent from the public literature and uniquely enabled by the compound's multi-vendor commercial availability .

Quote Request

Request a Quote for 4-(3-Ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.